DMPQDihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of DMPQ dihydrochloride involves the reaction of 5,7-dimethoxyquinoline with 4-pyridinecarboxaldehyde under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like piperidine. The mixture is refluxed for several hours, followed by purification through recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of DMPQ dihydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The final product is purified using advanced techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions

DMPQ dihydrochloride primarily undergoes substitution reactions due to the presence of the quinoline and pyridine rings. These reactions can involve nucleophilic or electrophilic substitution, depending on the reagents and conditions used .

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and alkyl halides. The reaction is typically carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.

Electrophilic Substitution: Reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) are used.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can be further modified for specific research applications .

Aplicaciones Científicas De Investigación

DMPQ dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a selective inhibitor in studies involving kinase activity and signal transduction pathways.

Biology: Employed in cell culture experiments to study the effects of PDGFRβ inhibition on cell proliferation and differentiation.

Medicine: Investigated for its potential therapeutic applications in diseases characterized by abnormal PDGFRβ activity, such as certain cancers and fibrotic disorders.

Industry: Utilized in the development of new drugs targeting PDGFRβ and related pathways.

Mecanismo De Acción

DMPQ dihydrochloride exerts its effects by selectively binding to the ATP-binding site of PDGFRβ, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules, ultimately leading to the suppression of cell proliferation and migration. The molecular targets involved include various signaling proteins such as PI3K, AKT, and MAPK .

Comparación Con Compuestos Similares

Similar Compounds

Imatinib Mesylate: Another PDGFRβ inhibitor but with broader kinase inhibition, including BCR-ABL and c-KIT.

Sunitinib Malate: Inhibits multiple receptor tyrosine kinases, including PDGFRα, PDGFRβ, VEGFR, and c-KIT.

Sorafenib Tosylate: Targets PDGFRβ, VEGFR, and RAF kinases.

Uniqueness

DMPQ dihydrochloride is unique due to its high selectivity for PDGFRβ over other kinases, making it a valuable tool for studying PDGFRβ-specific pathways without off-target effects. This selectivity is particularly advantageous in research settings where precise inhibition of PDGFRβ is required .

Actividad Biológica

DMPQ dihydrochloride, chemically known as 5,7-Dimethoxy-3-(4-pyridinyl)quinoline dihydrochloride, is a potent and selective inhibitor of the human vascular β-type platelet-derived growth factor receptor (PDGFRβ). This compound has garnered attention in the research community due to its significant biological activity, particularly in cancer treatment and various signaling pathways.

DMPQ dihydrochloride exhibits an IC50 value of approximately 80 nM for PDGFRβ, demonstrating over 100-fold selectivity against other kinases such as EGFR, erbB2, protein kinase A, and protein kinase C . The selective inhibition of PDGFRβ is crucial as this receptor plays a significant role in cell proliferation, survival, and angiogenesis, particularly in various types of cancers.

Biological Activity Overview

The biological activity of DMPQ dihydrochloride can be summarized as follows:

| Activity | Details |

|---|---|

| Target | PDGFRβ (Platelet-Derived Growth Factor Receptor Beta) |

| IC50 | 80 nM |

| Selectivity | >100-fold over EGFR, erbB2, p56, PKC, and PKA |

| Primary Applications | Cancer treatment (lung cancer, glioblastoma) |

Case Studies and Research Findings

-

Inhibition of Glioblastoma Cell Proliferation :

A study demonstrated that DMPQ significantly inhibited the proliferation of glioblastoma cells when used in conjunction with microglia-derived cytokines. The compound was shown to reduce the phosphorylation of key proteins involved in cell signaling pathways that promote tumor growth . -

Impact on Neurodegenerative Disorders :

Research indicated that DMPQ's inhibition of PDGFRβ could lead to decreased levels of survival motor neuron (SMN) proteins in fibroblasts. This suggests potential implications for neurodegenerative disorders where PDGF signaling is implicated . -

Combination Therapies :

In the context of lung cancer treatment, DMPQ dihydrochloride has been explored as part of combination therapies with PARP inhibitors. This strategy aims to enhance therapeutic efficacy against resistant cancer variants by targeting multiple pathways simultaneously .

Clinical Implications

The selective inhibition of PDGFRβ by DMPQ dihydrochloride presents a promising avenue for therapeutic interventions in various malignancies. Its ability to modulate key signaling pathways associated with tumor growth and metastasis makes it a valuable candidate for further clinical development.

Propiedades

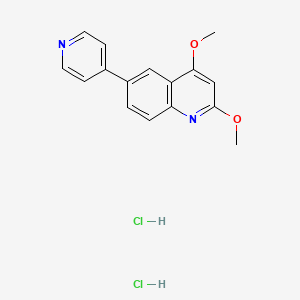

IUPAC Name |

2,4-dimethoxy-6-pyridin-4-ylquinoline;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2.2ClH/c1-19-15-10-16(20-2)18-14-4-3-12(9-13(14)15)11-5-7-17-8-6-11;;/h3-10H,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSAKNYQZZPCKLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC2=C1C=C(C=C2)C3=CC=NC=C3)OC.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.